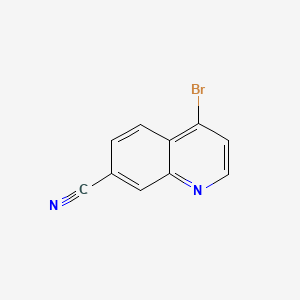

4-Bromoquinoline-7-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

4-bromoquinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVXRLZYRFHOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677800 | |

| Record name | 4-Bromoquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242063-18-8 | |

| Record name | 4-Bromoquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoquinoline-7-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromoquinoline-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic and structural properties allow for diverse functionalization, leading to compounds with a wide array of biological activities. Within this important class of heterocycles, 4-Bromoquinoline-7-carbonitrile emerges as a compound of significant interest. The strategic placement of a bromine atom at the 4-position and a nitrile group at the 7-position creates a molecule with distinct physicochemical characteristics and a high potential for further chemical modification. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its synthesis, and its potential applications, serving as a vital resource for researchers in drug discovery and materials science.

Molecular Structure and Core Properties

This compound possesses a rigid, planar bicyclic aromatic system. The electron-withdrawing nature of the bromine atom at the 4-position and the nitrile group at the 7-position significantly influences the electron density distribution across the quinoline ring system. This, in turn, dictates its reactivity, stability, and intermolecular interactions.

The key molecular identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1242063-18-8 | N/A |

| Molecular Formula | C₁₀H₅BrN₂ | N/A |

| Molecular Weight | 233.07 g/mol | N/A |

| Melting Point | 148-150 °C | [1] |

| Boiling Point (Predicted) | 379.7 ± 22.0 °C | [1] |

| Density (Predicted) | 1.66 ± 0.1 g/cm³ | [1] |

| pKa (Predicted, Weakest Basic) | 0.26 ± 0.27 | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. This compound exhibits a preference for polar aprotic and moderately polar solvents.

| Solvent | Solubility (mg/mL, Estimated) | Polarity Insight |

| Dimethyl Sulfoxide (DMSO) | ~200 | Strong dipole-dipole interactions with the cyano group. |

| Dimethylformamide (DMF) | ~150 | Favorable dipole-dipole interactions. |

| Dichloromethane | 45 | Moderate solubility due to dispersion forces. |

| Chloroform | 40 | Moderate solubility due to dispersion forces. |

| Acetonitrile | 20 | Moderate dipole-dipole interactions. |

| Benzene | 15 | Limited solubility. |

| Toluene | 10 | Limited solubility. |

The solubility profile suggests that for formulation purposes, polar aprotic solvents or co-solvent systems would be most effective in achieving desired concentrations.[1]

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile substituents.

-

H2: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom.

-

H3: Expected to be coupled to H2.

-

H5, H6, H8: These protons will exhibit chemical shifts and coupling patterns characteristic of a substituted benzene ring, with the nitrile group at C7 and the fused pyridine ring influencing their electronic environment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide valuable information about the carbon framework.

-

Quaternary Carbons: The carbon atoms attached to the bromine (C4) and the nitrile group (C7), as well as the bridgehead carbons, will appear as signals with lower intensity.

-

Nitrile Carbon (C≡N): This carbon will have a characteristic chemical shift in the aromatic region, typically around 118-120 ppm.

-

Aromatic Carbons: The remaining carbon atoms of the quinoline ring will appear in the typical aromatic region (120-150 ppm), with their specific shifts influenced by the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands that confirm the presence of the principal functional groups.

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ for the aromatic nitrile group.

-

C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region will be indicative of the quinoline ring system.

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

-

C-Br Stretch: A stretching vibration for the C-Br bond is expected in the fingerprint region, typically below 800 cm⁻¹.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general synthetic strategy involves the construction of the quinoline core, followed by bromination and cyanation.

Proposed Synthetic Pathway

A plausible synthetic route starts from a suitably substituted aniline to first construct the quinoline ring, followed by sequential halogenation and cyanation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is a representative, illustrative procedure based on established methodologies for the synthesis of similar quinoline derivatives.

Step 1: Synthesis of 7-Bromoquinoline

-

Diazotization: Dissolve 7-aminoquinoline in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Warm the reaction mixture to room temperature and then heat to facilitate the replacement of the diazonium group with bromine.

-

Work-up: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4,7-Dibromoquinoline

-

Bromination: Dissolve 7-bromoquinoline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), portion-wise. The reaction may require initiation by light or a radical initiator.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

-

Extract the product with an organic solvent and wash with water and brine.

-

Purify the product by column chromatography.

Step 3: Synthesis of this compound

-

Cyanation: In a flask, combine 4,7-dibromoquinoline, copper(I) cyanide (CuCN), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC. The cyanation of an aryl bromide is a nucleophilic substitution reaction that requires forcing conditions.

-

Work-up: Cool the reaction mixture and pour it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediaminetetraacetic acid (EDTA), to facilitate the removal of copper salts.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Purification: Purify the crude this compound by column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether as the eluent.[1]

Caption: General purification workflow for this compound.

Chemical Reactivity and Stability

The presence of the bromine atom at the 4-position and the nitrile group at the 7-position imparts distinct reactivity to the molecule.

-

Nucleophilic Aromatic Substitution: The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the quinoline nitrogen. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a facile route to a diverse range of 4-substituted quinoline-7-carbonitriles.

-

Cross-Coupling Reactions: The C-Br bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of new carbon-carbon bonds and the introduction of aryl, vinyl, or alkynyl substituents at the 4-position.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up further avenues for derivatization.

-

Stability: this compound is a thermally stable compound, as indicated by its high melting and predicted boiling points.[1] It is generally stable under normal laboratory conditions but should be protected from strong acids and bases which could hydrolyze the nitrile group.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.

-

Medicinal Chemistry: The quinoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of 4-aminoquinoline are well-known for their antimalarial activity. The functional handles on this compound allow for the synthesis of libraries of novel compounds to be screened for various biological activities, including as potential anticancer and anti-infective agents.[1] The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the compound's interaction with biological targets.

-

Materials Science: The rigid, planar structure and the presence of polarizable bromine and electron-withdrawing nitrile groups suggest that derivatives of this compound could have interesting electronic and photophysical properties. These characteristics make them potential candidates for use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials.

Conclusion

This compound is a strategically functionalized heterocyclic compound with a rich potential for chemical modification and a wide range of possible applications. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it a highly valuable intermediate for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of this important molecule, offering researchers the necessary information to explore its full potential in their scientific endeavors.

References

Sources

4-Bromoquinoline-7-carbonitrile CAS number and molecular structure

An In-Depth Technical Guide to 4-Bromoquinoline-7-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 1242063-18-8), a key heterocyclic building block for research and development. The document details its core physicochemical properties, molecular structure, established synthesis protocols, and significant applications, particularly in the fields of medicinal chemistry and material science. Emphasis is placed on the rationale behind its synthetic pathways and its utility as a versatile intermediate for creating more complex molecules. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis, offering field-proven insights and methodologies.

Introduction to this compound

This compound is a specialized organic compound featuring a quinoline scaffold. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] The strategic placement of a bromine atom at the 4-position and a nitrile (cyano) group at the 7-position endows this molecule with a unique electronic profile and versatile reactivity, making it a valuable precursor in synthetic chemistry.[2] The bromine atom serves as an effective handle for functionalization via cross-coupling reactions, while the electron-withdrawing nitrile group can modulate the molecule's biological activity and physicochemical properties.[1] Consequently, this compound is primarily utilized as a building block for developing novel pharmaceuticals, particularly targeting cancer and infectious diseases, and for creating new materials with specific electronic or optical characteristics.[2]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its heterocyclic quinoline backbone substituted with two key functional groups. The bromine atom at the 4-position and the cyano group at the 7-position create a distinct electronic environment that influences the molecule's stability and reactivity.[2]

Core Compound Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1242063-18-8 | [2][3][4][5] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₀H₅BrN₂ | [2][3] |

| Molecular Weight | 233.068 g/mol | [2] |

| SMILES | N#CC1=CC=C2C(C=C1)=NC=C(Br)C=2 | [2][3] |

| InChI | InChI=1S/C10H5BrN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H | [2] |

| InChI Key | KDVXRLZYRFHOAX-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | |

| Purity | ≥95% | [4] |

Structural Elucidation

The structure consists of a planar, aromatic quinoline core. The bromine atom is attached to the pyridine part of the ring system, while the carbonitrile group is on the benzene moiety. This arrangement of electron-withdrawing groups significantly impacts the molecule's reactivity in subsequent synthetic steps.

Caption: 2D molecular structure of this compound.

Synthesis and Methodologies

The synthesis of this compound is a multi-step process that requires precise control to achieve the desired regioselective functionalization of the quinoline core.[2] The general strategy involves the sequential introduction of the bromine and cyano groups onto a quinoline derivative.

General Synthetic Pathway

A typical synthesis involves two primary transformations: bromination and cyanation.[2] The order of these steps can be varied depending on the starting material and desired selectivity.

-

Bromination : This step introduces the bromine atom at the 4-position. A common precursor is a quinolin-4-one derivative, which can be converted to the 4-bromoquinoline using a brominating agent like phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS).[1][2] The choice of reagent is critical for achieving high yield and selectivity.

-

Cyanation : The nitrile group is subsequently introduced at the 7-position. This is typically accomplished through a nucleophilic substitution reaction, often a palladium-catalyzed cyanation, using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).[2] Palladium-based catalysts are particularly effective for functionalizing quinoline derivatives with high efficiency.[2]

Caption: Generalized synthetic workflow for this compound.

Example Protocol: Palladium-Catalyzed Cyanation

This protocol outlines a representative method for the cyanation step, a crucial transformation in the synthesis.

Objective: To introduce a cyano group at the 7-position of a 4,7-dihaloquinoline intermediate.

Materials:

-

7-Bromo-4-chloroquinoline (or similar dihalo-intermediate)

-

Zinc Cyanide (Zn(CN)₂)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., Dimethylformamide, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: A round-bottom flask is charged with the 7-bromo-4-chloroquinoline intermediate and zinc cyanide.

-

Catalyst Addition: The palladium catalyst is added to the flask under an inert atmosphere to prevent degradation.

-

Solvent Addition: Anhydrous DMF is added to dissolve the reactants.

-

Reaction: The mixture is heated to a specified temperature (e.g., 80-120°C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled, diluted with an appropriate solvent (e.g., ethyl acetate), and washed with water and brine to remove inorganic salts and DMF.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired carbonitrile product.

Causality: The use of a palladium catalyst is essential as it facilitates the challenging C-C bond formation between the aromatic ring and the cyanide nucleophile through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Applications in Research and Development

This compound is not an end-product but a versatile intermediate. Its value lies in the ability of its functional groups to participate in a wide range of chemical reactions to build more complex, high-value molecules.

-

Medicinal Chemistry : The compound serves as a key scaffold for the synthesis of novel therapeutic agents.[2] The quinoline core is known to interact with various biological targets, and the bromine and nitrile groups provide vectors for diversification to optimize bioactivity, selectivity, and pharmacokinetic properties.[2] It has been investigated as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.[2]

-

Chemical Synthesis : As a building block, the bromine atom at the 4-position is particularly useful for undergoing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of aryl, alkyl, or amino groups.[1]

-

Material Science : The unique electronic properties conferred by the bromo and cyano substituents make this compound a candidate for synthesizing novel organic materials with specific optical or electronic functionalities.[2]

Caption: Role of this compound as a versatile chemical intermediate.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The toxicological properties of this specific compound have not been fully investigated, and it should be handled with care.[6]

-

Hazard Identification : May cause skin, eye, and respiratory irritation.[7][8] It is classified as potentially harmful if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[6][7]

-

Handling : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with eyes, skin, and clothing.[6]

-

First Aid Measures :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

-

Skin : Wash off immediately with plenty of soap and water.[7] Remove contaminated clothing.[7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]

-

Ingestion : Wash out the mouth with water and seek immediate medical attention.[6]

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]

-

Disposal : Dispose of this material and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

This compound, identified by CAS number 1242063-18-8, is a highly valuable and versatile heterocyclic compound. Its well-defined molecular structure, featuring reactive bromine and cyano functional groups on a privileged quinoline scaffold, makes it an essential building block in modern synthetic chemistry. Its primary utility lies in the construction of complex molecules for drug discovery programs and the development of novel materials. Adherence to established synthesis protocols and strict safety measures is paramount when working with this compound to ensure both successful scientific outcomes and user safety.

References

- General Information on this compound. (2023).

-

Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 4-Bromo-quinoline-8-carbonitrile. Chemcia. Retrieved from [Link]

-

Beijing Xinheng Technology Co., Ltd. (n.d.). This compound - CAS:1242063-18-8. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoquinoline-8-carbonitrile. National Institutes of Health. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1242063-18-8. ChemWhat. Retrieved from [Link]

- Google Patents. (2018). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.

-

American Chemical Society. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]

- Google Patents. (2015). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 1242063-18-8 [smolecule.com]

- 3. 1242063-18-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:1242063-18-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. chemwhat.com [chemwhat.com]

- 6. chemcia.com [chemcia.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of 4-Bromoquinoline-7-carbonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromoquinoline-7-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a quinoline derivative, it serves as a valuable scaffold in the development of novel therapeutic agents, particularly in oncology.[1][2] The strategic placement of a bromine atom at the 4-position and a nitrile group at the 7-position creates a unique electronic profile, making it a key building block for more complex molecular architectures.[1] This document offers a detailed examination of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with the foundational data and interpretation necessary for its application.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₀H₅BrN₂ and a molecular weight of approximately 233.06 g/mol .[1][3] The presence of the electron-withdrawing bromine and cyano groups significantly influences the electronic environment of the quinoline ring system.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are critical for confirming its identity and purity.

¹H NMR Spectroscopy

Proton NMR provides insights into the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals. CDCl₃ is a common choice for many organic compounds.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength generally provides better signal dispersion and resolution.[4]

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the resulting peaks to determine the relative number of protons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.8 - 9.0 | Doublet | ~4.5 | 1H |

| H-3 | 7.6 - 7.8 | Doublet | ~4.5 | 1H |

| H-5 | 8.2 - 8.4 | Doublet | ~8.5 | 1H |

| H-6 | 7.7 - 7.9 | Doublet of Doublets | ~8.5, ~1.5 | 1H |

| H-8 | 8.5 - 8.7 | Doublet | ~1.5 | 1H |

The predicted ¹H NMR spectrum of this compound would display five distinct signals in the aromatic region. The downfield chemical shifts are a consequence of the deshielding effects of the aromatic quinoline ring system. The proton at the 2-position (H-2) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The coupling constants (J values) provide information about the connectivity of the protons. For instance, the doublet multiplicity of H-2 and H-3 with a coupling constant of approximately 4.5 Hz is characteristic of ortho-coupling in a pyridine ring.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz for ¹³C) is used.

-

Data Acquisition:

-

A proton-decoupled spectrum is typically acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[8]

-

The spectral width is set to a wider range (typically 0-220 ppm) to accommodate the larger chemical shift dispersion of carbon nuclei.[8]

-

A greater number of scans is necessary to obtain a good signal-to-noise ratio.

-

The predicted ¹³C NMR chemical shifts for this compound are presented below, based on typical values for quinoline and nitrile functional groups.[9][10][11]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 133 - 135 |

| C-4a | 148 - 150 |

| C-5 | 128 - 130 |

| C-6 | 129 - 131 |

| C-7 | 110 - 112 |

| C-8 | 135 - 137 |

| C-8a | 125 - 127 |

| C≡N | 117 - 119 |

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The quaternary carbons (C-4, C-4a, C-7, C-8a, and the nitrile carbon) are expected to have lower intensities compared to the protonated carbons. The chemical shift of the nitrile carbon typically appears in the 115-125 ppm range.[9] The carbons of the quinoline ring system will have chemical shifts in the aromatic region, with their exact positions influenced by the bromine and nitrile substituents.

Caption: Numbering of the Quinoline Ring System.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

A general protocol for obtaining the mass spectrum of this compound is as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a common hard ionization technique that can induce fragmentation, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

| Ion | Calculated m/z | Relative Abundance | Identity |

| [M]⁺ | 231.96, 233.96 | High (Isotopic pattern) | Molecular Ion |

| [M-Br]⁺ | 153.05 | Moderate | Loss of Bromine |

| [M-HCN]⁺ | 204.97, 206.97 | Moderate | Loss of Hydrogen Cyanide |

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2] This results in two peaks for the molecular ion at m/z 231.96 and 233.96, with nearly equal intensity.

Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules. For this compound, fragmentation could involve the loss of a bromine radical to give an ion at m/z 153.05, or the loss of hydrogen cyanide (HCN) from the nitrile group and the ring, resulting in ions at m/z 204.97 and 206.97.

Caption: Predicted Fragmentation Pathway of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust framework for its structural confirmation and characterization. The predicted data and interpretations presented in this guide, based on established principles of spectroscopy and analysis of related compounds, offer valuable insights for researchers working with this important synthetic intermediate. Accurate structural elucidation is a critical first step in the journey of drug discovery and materials science, and the methodologies described herein provide a solid foundation for such endeavors.

References

-

Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Available at: [Link]

-

Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

-

Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. Available at: [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]

-

4 - Supporting Information. Available at: [Link]

-

4-Bromoquinoline-8-carbonitrile | C10H5BrN2 | CID 66764168 - PubChem. Available at: [Link]

-

Supplementary Materials (Spectral Data and NMR Spectra of Compounds) - ResearchGate. Available at: [Link]

-

sample 13C NMR spectra of compounds with common functional groups - YouTube. Available at: [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

-

Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry. Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

4-bromo-7-nitroquinoline - 933486-43-2, C9H5BrN2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

This compound CAS#: 1242063-18-8; ChemWhat Code: 1082797. Available at: [Link]

-

This compound - CAS:1242063-18-8 - 北京欣恒研科技有限公司. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

-

7-Bromo-4-methylquinoline-3-carbonitrile | C11H7BrN2 | CID 105506766 - PubChem. Available at: [Link]

Sources

- 1. Buy this compound | 1242063-18-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

A Senior Application Scientist's Guide to 4-Bromoquinoline-7-carbonitrile: A Privileged Scaffold for Modern Drug Discovery

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2][3] This technical guide delves into a particularly compelling, yet underexplored derivative: 4-Bromoquinoline-7-carbonitrile. We will deconstruct the molecule to its core components—the quinoline nucleus, the C4-bromo substituent, and the C7-carbonitrile group—to build a rational framework for its potential applications in drug discovery. This document moves beyond mere description to provide actionable insights, including detailed synthetic protocols for derivatization and robust methodologies for biological evaluation, aimed at empowering researchers in oncology, infectious diseases, and beyond.

The Quinoline Core: A Blueprint for Bioactivity

First isolated from coal tar in 1834, the quinoline ring system—a fusion of a benzene and a pyridine ring—is a "privileged scaffold" in medicinal chemistry.[1][4] Its rigid, planar structure and ability to intercalate with biomacromolecules like DNA, coupled with the nitrogen atom's capacity to act as a hydrogen bond acceptor, make it an ideal foundation for designing bioactive molecules.[1] This has led to the development of blockbuster drugs across a wide therapeutic spectrum, from the antimalarial chloroquine to the anticancer agent camptothecin and the antibacterial fluoroquinolones.[1][2][5]

The inherent versatility of the quinoline core allows for functionalization at multiple positions, enabling chemists to fine-tune a molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological activity and target specificity.

Deconstructing this compound: A Molecule of Strategic Design

The subject of this guide, this compound, is not merely another quinoline derivative. Its specific substitution pattern offers distinct strategic advantages for drug development. Let's analyze the contribution of each functional group.

Figure 1: Structural analysis of the this compound scaffold.

The C4-Bromine: A Versatile Synthetic Handle

The bromine atom at the 4-position is a critical feature. Halogens, particularly bromine, can modulate lipophilicity, which influences a molecule's ability to cross cell membranes.[6] More importantly, the C4-position on the quinoline ring is activated by the adjacent nitrogen, making this bromine an excellent leaving group and a handle for introducing molecular diversity through modern cross-coupling reactions.[7] This enables the rapid synthesis of extensive compound libraries, a cornerstone of modern lead optimization.

-

Suzuki Coupling: Reaction with boronic acids to introduce aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon bonds.

This synthetic tractability is paramount, as it allows chemists to systematically probe the structure-activity relationship (SAR) around the quinoline core.

The C7-Carbonitrile: A Key to Potent and Specific Interactions

The carbonitrile (cyano) group is far more than a simple substituent; it is a powerful pharmacophore in its own right.[8][9] Its inclusion at the 7-position offers several advantages:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons and a strong dipole moment, making it an effective hydrogen bond acceptor. This allows for specific, high-affinity interactions with amino acid residues (such as serine or arginine) in a protein's active site.[8]

-

Bioisostere: The nitrile group can serve as a bioisostere for a carbonyl group or even a halogen atom, offering a different electronic and steric profile while potentially maintaining key binding interactions.[8][9]

-

Metabolic Stability: Unlike many other functional groups, the nitrile is generally robust and not readily metabolized, which can improve a drug candidate's pharmacokinetic profile.[8]

-

Modulation of Electronics: As a potent electron-withdrawing group, the nitrile influences the electronic properties of the entire quinoline ring system, which can affect target binding and reactivity.[8]

Hypothesized Therapeutic Applications & Validation Workflows

Based on the structural analysis and the known pharmacology of related quinoline derivatives, we can hypothesize several high-potential applications for this compound as a starting scaffold.

Application 1: Kinase Inhibitors for Oncology

The quinoline scaffold is prevalent in kinase inhibitors, including those targeting EGFR and HER2.[10][11] The 4-anilinoquinoline core, in particular, is a well-established template for ATP-competitive inhibitors. The C4-bromo position is an ideal attachment point for the requisite aniline moiety, while the C7-carbonitrile can project into the binding pocket to form key interactions.

Hypothesis: Derivatives of this compound, particularly those generated via Buchwald-Hartwig amination at the C4 position, will exhibit inhibitory activity against oncogenic kinases such as EGFR, HER2, and VEGFR.

Figure 2: Experimental workflow for identifying kinase inhibitor lead compounds.

Validation Workflow:

-

Library Synthesis: Synthesize a focused library of 4-aminoquinoline-7-carbonitrile derivatives.

-

Primary Screening: Screen the library at a single high concentration (e.g., 10 µM) against a panel of relevant kinases (e.g., EGFR, HER2, VEGFR2, B-Raf).

-

IC50 Determination: For active compounds, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

-

Cellular Potency: Test potent inhibitors in cancer cell lines known to be dependent on the target kinase (e.g., A431 for EGFR, SK-BR-3 for HER2) to measure antiproliferative activity.[10]

Application 2: Anticancer Agents via Topoisomerase Inhibition

Many quinoline-based compounds exert their anticancer effects by inhibiting topoisomerases, enzymes critical for DNA replication and repair.[4][12] The planar quinoline ring can intercalate between DNA base pairs, and substituents can interact with the enzyme-DNA complex to stabilize it, leading to double-strand breaks and apoptosis.

Hypothesis: Aryl derivatives of this compound, synthesized via Suzuki coupling, will inhibit human topoisomerase I or II and exhibit cytotoxic effects in cancer cell lines.

Validation Workflow:

-

Synthesis: Create a library of 4-aryl-quinoline-7-carbonitrile derivatives.

-

Enzymatic Assay: Directly measure the inhibition of human topoisomerase I/II using a plasmid DNA relaxation assay.[12]

-

Cytotoxicity Screening: Evaluate the compounds for cytotoxicity against a panel of human cancer cell lines (e.g., HT29 colorectal, HeLa cervical, C6 glioma) using an LDH or MTT assay.[4][12]

-

Apoptosis Induction: Confirm the mechanism of cell death for the most active compounds using a DNA laddering assay or Annexin V staining.[4][12]

Application 3: Novel Antibacterial Agents

The quinoline core is famous for the fluoroquinolone class of antibiotics. While resistance is an issue, novel quinoline structures are still of great interest. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV.

Hypothesis: Derivatives of this compound will show activity against clinically relevant bacterial strains, potentially through inhibition of DNA gyrase.

Validation Workflow:

-

Antimicrobial Screening: Determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[13]

-

Mechanism of Action: For active compounds, perform a bacterial DNA gyrase supercoiling inhibition assay.

-

Molecular Docking: Use computational models to predict the binding mode of active compounds within the active site of DNA gyrase to guide further optimization.[13]

Experimental Protocols: From Synthesis to Screening

The following protocols are provided as robust starting points for researchers. All procedures must be conducted in accordance with institutional safety guidelines.

Protocol 4.1: Synthesis of 4-Anilino-quinoline-7-carbonitrile (General Procedure for Buchwald-Hartwig Amination)

This protocol describes the synthesis of a representative derivative, a crucial first step in exploring its potential as a kinase inhibitor.

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aniline derivative (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

-

Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous dioxane via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.[6]

-

Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 4.2: Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A431) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute further in culture medium. Add 100 µL of the compound-containing medium to the wells (final DMSO concentration <0.5%). Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.

-

Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of compound concentration.

Summary and Future Outlook

This compound is a strategically designed chemical scaffold with significant untapped potential in medicinal chemistry. The combination of a privileged quinoline core, a versatile synthetic handle at the C4 position, and a potent pharmacophoric nitrile group at the C7 position makes it an exceptional starting point for the development of novel therapeutics. The proposed applications in oncology and infectious disease are supported by a strong foundation of literature on related compounds. The workflows and protocols outlined in this guide provide a clear, actionable path for researchers to synthesize, evaluate, and optimize derivatives of this promising molecule, paving the way for the discovery of next-generation medicines.

References

- Vertex AI Search Result. (2023). Synthesis, properties, and applications of this compound.

-

Adegboyega, O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

-

Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. Available at: [Link]

- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

- Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics.

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

- Ökten, S., et al. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research.

- BenchChem. (n.d.). 4-Bromoquinoline-8-carbonitrile | CAS 1020743-28-5.

- Wang, L., et al. (2020). Application of Nitrile in Drug Design.

- BenchChem. (2025). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide.

- ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.

-

Zhang, Y., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Journal of Molecular Structure. Available at: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. Buy this compound | 1242063-18-8 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Reactivity of the bromine and nitrile functional groups in 4-Bromoquinoline-7-carbonitrile.

An In-Depth Technical Guide to the Reactivity of 4-Bromoquinoline-7-carbonitrile

Abstract

This compound is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure features a privileged quinoline scaffold functionalized with two distinct and strategically positioned reactive centers: a C4-bromine atom and a C7-nitrile group.[2] This guide provides a comprehensive technical analysis of the reactivity of these two functional groups. We will explore the underlying electronic principles that govern their behavior, detail key synthetic transformations, and present field-proven experimental protocols. The central theme of this work is an examination of the chemoselectivity and orthogonality that can be achieved, enabling scientists to leverage this molecule for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of a Bifunctional Scaffold

The quinoline ring system is a cornerstone of drug discovery, forming the core of numerous pharmaceuticals, most famously the 4-aminoquinoline antimalarials.[3][4] The strategic functionalization of this scaffold is a primary goal in the development of novel therapeutic agents. This compound emerges as a particularly valuable starting material due to its bifunctional nature.

-

The C4-Bromine: Positioned on the pyridine ring and activated by the adjacent nitrogen atom, the bromine atom serves as an exceptionally versatile synthetic handle. It is primed for both nucleophilic aromatic substitution and a wide array of palladium-catalyzed cross-coupling reactions.[1][5]

-

The C7-Nitrile: Located on the carbocyclic (benzene) ring, the nitrile group offers a different set of synthetic possibilities. It can be transformed into amines, carboxylic acids, or even serve as a precursor for other heterocyclic systems like tetrazoles.[6][7]

The electronic disparity between these two positions allows for a high degree of selective manipulation. This guide will dissect the reactivity of each site, providing the causal logic behind experimental choices and empowering researchers to design efficient and predictable synthetic routes.

Electronic Landscape and Inherent Reactivity

The reactivity of this compound is dictated by the electronic properties of the quinoline nucleus. The nitrogen atom exerts a strong electron-withdrawing effect (-I and -M), which significantly influences the electron density across the ring system. This effect is most pronounced on the pyridinone ring, particularly at the C2 and C4 positions (ortho and para to the nitrogen). Consequently, the C4 carbon atom is highly electrophilic, making it susceptible to attack by nucleophiles.

Conversely, the C7 position on the benzenoid ring is less perturbed by the heteroatom's electronics. The nitrile group at this position behaves as a typical aromatic nitrile, with its reactivity governed by the strong polarization of the carbon-nitrogen triple bond.[8] This electronic differentiation is the key to achieving chemoselectivity.

Figure 1. Overview of the distinct reactive sites in this compound.

Chemistry of the C4-Bromine: A Gateway to Molecular Diversity

The C4-bromo group is the more reactive site for substitutions, offering two primary pathways for functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C4 position makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the C4 carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The subsequent expulsion of the bromide ion restores aromaticity and yields the substituted product.

The favorability of this pathway is a direct result of the quinoline nitrogen's ability to stabilize the negative charge of the Meisenheimer complex through resonance. This activation is a classic example of how heteroatoms can fundamentally alter the reactivity of an aromatic system.[10][11]

Caption: Generalized workflow for the SNAr reaction at the C4 position.

Table 1: Representative SNAr Reactions

| Nucleophile | Reagent | Conditions | Product | Typical Yield |

| Primary Amine | R-NH₂ | Base (e.g., K₂CO₃), DMSO, 120 °C | 4-(Alkylamino)quinoline-7-carbonitrile | 75-95% |

| Alkoxide | NaOR | ROH (solvent), Reflux | 4-(Alkoxy)quinoline-7-carbonitrile | 80-98% |

| Thiolate | NaSR | DMF, 80 °C | 4-(Alkylthio)quinoline-7-carbonitrile | 70-90% |

Protocol 1: General Procedure for SNAr with an Amine

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a 0.1 M solution with respect to the starting material.

-

Reaction: Heat the mixture to 120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired 4-aminoquinoline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized organic synthesis, and the C4-bromo position is an ideal substrate for these transformations.[12][13] These reactions offer a powerful alternative to SNAr, particularly for forming C-C and C-N bonds with a vast scope of coupling partners.[14][15][16]

The general mechanism involves a Pd(0) catalytic cycle:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

-

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner is transferred to the palladium center.

-

Reductive Elimination: The new C-C or C-N bond is formed, regenerating the Pd(0) catalyst.[13][17]

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is exceptionally robust and tolerant of a wide range of functional groups, including the C7-nitrile.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Typical Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92% |

| 3-Furylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 88% |

| Cyclopropylboronic acid | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 85% |

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

Setup: In a Schlenk flask, combine this compound (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O in a 4:1:1 ratio).

-

Reaction: Heat the mixture to 90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, often succeeding where SNAr reactions are sluggish or fail.[18][19] The choice of phosphine ligand is critical for achieving high efficiency and broad substrate scope.[17][20]

Table 3: Representative Buchwald-Hartwig Amination Conditions

| Amine | Catalyst/Ligand | Base | Solvent | Typical Yield |

| Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 95% |

| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 89% |

| Benzylamine | BrettPhos Pd G3 | LHMDS | THF | 91% |

Protocol 3: General Procedure for Buchwald-Hartwig Amination Adapted from established methods.[21]

-

Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 1.5 equiv).

-

Reagent Addition: Add this compound (1.0 equiv).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat 3 times).

-

Solvent and Nucleophile: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv).

-

Reaction: Heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Workup and Purification: After cooling, dilute the mixture with an appropriate solvent like ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by silica gel chromatography.

Chemistry of the C7-Nitrile: A Hub for Functional Group Interconversion

The nitrile group at the C7 position is a robust and versatile functional group that can be converted into several other key moieties.[6] These transformations typically require more forcing conditions than those used to functionalize the C4-bromo position, a factor that must be considered when planning a synthetic sequence.

Caption: Key synthetic transformations of the C7-nitrile functional group.

Reduction to a Primary Amine

The conversion of the nitrile to a primary amine (a -CH₂NH₂ group) is a fundamental transformation.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that efficiently reduces nitriles.[22][23] However, its high reactivity poses a risk of competitive debromination at the C4 position. This is a critical consideration for chemoselectivity.

-

Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with H₂ gas is another common method. Care must be taken, as some conditions can also lead to dehalogenation or reduction of the quinoline ring itself.

-

Milder Borane Reagents: Reagents like diisopropylaminoborane with a catalytic amount of LiBH₄ can reduce aromatic nitriles under mild conditions that are more likely to be compatible with the C-Br bond.[24][25][26]

Protocol 4: Reduction of Nitrile with Diisopropylaminoborane Adapted from Haddenham et al.[24][25]

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

-

Catalyst Addition: Add a catalytic amount of lithium borohydride (LiBH₄, 0.1 equiv).

-

Reducing Agent: Slowly add a solution of diisopropylaminoborane [BH₂N(iPr)₂] (2.0 equiv) in THF at 25 °C.

-

Reaction: Stir the reaction at 25 °C. The reaction is typically faster for nitriles on electron-deficient rings.[24] Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Workup and Purification: Make the solution basic with aqueous NaOH. Extract with diethyl ether, dry the organic layers over MgSO₄, filter, and concentrate. Purify via column chromatography to obtain the (4-bromoquinolin-7-yl)methanamine.

Hydrolysis to a Carboxylic Acid

The nitrile can be fully hydrolyzed to a carboxylic acid under either strong acidic or basic conditions.[8] The reaction proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled, milder conditions.[22]

Protocol 5: Acid-Catalyzed Hydrolysis of Nitrile

-

Setup: In a round-bottom flask, suspend this compound (1.0 equiv) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Reaction: Heat the mixture to reflux (typically >100 °C) for several hours.

-

Monitoring: Monitor the reaction by TLC, observing the conversion of the starting material to the more polar carboxylic acid product.

-

Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated base solution (e.g., 10 M NaOH) until the product precipitates.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-bromoquinoline-7-carboxylic acid.

Chemoselective and Orthogonal Synthetic Strategies

The true synthetic power of this compound lies in the ability to functionalize one site while leaving the other intact.

-

Priority 1: Modifying C4 while preserving C7-CN: This is generally the more straightforward approach. The nitrile group is robust and unreactive under the neutral or basic conditions of most palladium-catalyzed coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) and SNAr reactions.[7] This allows for extensive diversification of the C4 position as the initial step in a multi-step synthesis.

-

Priority 2: Modifying C7-CN while preserving C4-Br: This requires more careful reagent selection.

-

For Reduction: As discussed, harsh reducing agents like LiAlH₄ should be avoided in favor of milder borane-based systems to prevent C-Br bond cleavage.[24][25]

-

For Hydrolysis: The highly acidic or basic conditions required for nitrile hydrolysis are generally compatible with the C-Br bond, which is stable under these non-nucleophilic conditions.

-

For Cycloaddition: The conditions for forming tetrazoles (e.g., NaN₃, NH₄Cl in DMF) are typically compatible with the aryl bromide.

-

Table 4: Orthogonality and Compatibility Matrix

| Reaction at C4 | Compatibility with C7-Nitrile | Reaction at C7 | Compatibility with C4-Bromine |

| Suzuki Coupling | High | Reduction (LiAlH₄) | Low (Risk of dehalogenation) |

| Buchwald-Hartwig | High | Reduction (BH₂N(iPr)₂) | Moderate to High |

| SNAr (Amines, Alkoxides) | High | Hydrolysis (Acid/Base) | High |

| Sonogashira Coupling | High | Cycloaddition (NaN₃) | High |

Conclusion

This compound is a paradigm of modern heterocyclic building blocks, offering two electronically and chemically distinct functional groups for sequential, orthogonal manipulation. The C4-bromo position provides a reliable entry point for diversification via robust SNAr and palladium-catalyzed cross-coupling methodologies. The C7-nitrile group serves as a stable precursor to other critical functionalities like primary amines and carboxylic acids. By understanding the inherent reactivity of each site and making informed choices about reagents and reaction conditions, researchers can unlock the full potential of this scaffold, paving the way for the efficient synthesis of novel compounds for drug discovery and materials science.

References

- Vertex AI Search Result. (2023). Buy this compound | 1242063-18-8.

-

Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

- ACS Publications. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry.

-

ResearchGate. (2025). Recent Progress on Cycloaddition Reactions of Aromatic Nitriles. [Link]

-

Organic Chemistry Portal. (2009). Amine synthesis by nitrile reduction. [Link]

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

-

Chemguide. (n.d.). reduction of nitriles. [Link]

-

ResearchGate. (n.d.). Conversion of nitrile to other functional groups. [Link]

-

National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

ChemSynthesis. (2025). 4-bromoquinoline - 3964-04-3. [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

- Google Patents. (n.d.). A kind of synthetic method of the bromo- quinoline of 4-.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

YouTube. (2019). cycloadditions with nitrile oxides. [Link]

-

Encyclopedia.pub. (2022). Reactions of Nitrile Anions. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

ACS Publications. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. [Link]

-

ResearchGate. (2019). Functionality elaboration of 4-bromo-quinolines. [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

ACS Publications. (n.d.). The photochemical reaction between aromatic nitriles and allylsilane. [Link]

-

Royal Society of Chemistry. (2015). Synthesis of novel cyano quinoline derivatives. [Link]

-

ACS Publications. (2026). O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. [Link]

-

ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. [Link]

-

Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

OMICS International. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Link]

-

Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]

-

ResearchGate. (2025). Synthesis of Novel Cyano Quinoline Derivatives | Request PDF. [Link]

-

Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

-

ResearchGate. (2021). Key Compounds in Synthesis of Quinoline Derivatives: Synthesis of Bromo, Cyano and Methoxy Quinolines. [Link]

-

ChemWhat. (2026). This compound CAS#: 1242063-18-8. [Link]

-

ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]

-

National Institutes of Health. (n.d.). 4-Bromoquinoline-8-carbonitrile. [Link]

-

Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. [Link]

-

ResearchGate. (n.d.). Crystal structure of 3-bromo-2-hydroxybenzonitrile. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 1242063-18-8 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nobelprize.org [nobelprize.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. atlanchimpharma.com [atlanchimpharma.com]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Amine synthesis by nitrile reduction [organic-chemistry.org]

In-Silico Analysis of 4-Bromoquinoline-7-carbonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide provides an in-depth, practical walkthrough for the in-silico characterization of a specific quinoline derivative, 4-Bromoquinoline-7-carbonitrile. As a compound with reported antitumor potential, a thorough computational analysis is paramount for elucidating its drug-like properties and mechanism of action.[2] This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive methodology for predicting physicochemical properties, assessing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and performing molecular docking studies to identify potential biological targets. By integrating established computational tools and databases, this guide serves as a self-validating framework for the early-stage evaluation of novel small molecules, ultimately accelerating the drug discovery pipeline.[3]

Introduction: The Quinoline Scaffold and the Imperative of In-Silico Analysis

Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[1][4] The versatility of the quinoline ring system allows for extensive structural modifications to modulate its biological activity and physicochemical properties.[2] this compound, the subject of this guide, is an intriguing molecule featuring a bromine atom at the 4-position and a nitrile group at the 7-position. These functional groups are known to influence a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, making it a compelling candidate for drug development.[2]

In the contemporary drug discovery landscape, in-silico methods are indispensable for the early-stage assessment of drug candidates.[3] Computational approaches offer a time- and cost-effective means to predict a compound's pharmacokinetic and toxicological properties, thereby de-risking subsequent preclinical and clinical development.[5] This guide will provide a detailed, step-by-step protocol for the in-silico analysis of this compound, from basic property prediction to target interaction modeling.

Physicochemical and Pharmacokinetic Profiling

A foundational step in the evaluation of any potential drug candidate is the characterization of its physicochemical properties and the prediction of its ADMET profile. These parameters are critical determinants of a drug's bioavailability and overall in-vivo performance. For this analysis, we will utilize two widely recognized and freely accessible web-based platforms: SwissADME and pkCSM.[6]

Molecular Input and Representation